Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile

Medicinal Chemistry SAR Analysis Chemical Sourcing

4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile (CAS 790263-54-6) is a synthetic, heterocyclic small molecule belonging to the benzothiazolylidene-oxopentanenitrile class. It features a dihydrobenzothiazole core conjugated via an exocyclic double bond to a 4-chloro-3-oxopentanenitrile fragment, with a molecular formula of C₁₂H₉ClN₂OS, a molecular weight of 264.73 g/mol, and a computed XLogP3 of 2.8.

Molecular Formula C12H9ClN2OS
Molecular Weight 264.73 g/mol
CAS No. 790263-54-6
Cat. No. B1487014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile
CAS790263-54-6
Molecular FormulaC12H9ClN2OS
Molecular Weight264.73 g/mol
Structural Identifiers
SMILESCC(C(=C(C#N)C1=NC2=CC=CC=C2S1)O)Cl
InChIInChI=1S/C12H9ClN2OS/c1-7(13)11(16)8(6-14)12-15-9-4-2-3-5-10(9)17-12/h2-5,7,16H,1H3/b11-8-
InChIKeyUFUVMKZLCHFJTK-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

790263-54-6: Chemical Identity and Computed Properties of a Benzothiazolylidene-Oxopentanenitrile Scaffold


4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile (CAS 790263-54-6) is a synthetic, heterocyclic small molecule belonging to the benzothiazolylidene-oxopentanenitrile class [1]. It features a dihydrobenzothiazole core conjugated via an exocyclic double bond to a 4-chloro-3-oxopentanenitrile fragment, with a molecular formula of C₁₂H₉ClN₂OS, a molecular weight of 264.73 g/mol, and a computed XLogP3 of 2.8 [1]. The compound is primarily listed as a research chemical or building block by multiple suppliers, with a typical declared purity of ≥95% . Publicly available bioactivity data for this specific compound is absent from authoritative databases such as PubMed and PubChem BioAssay [1], indicating that its differentiation from close analogs remains to be established experimentally.

Why 790263-54-6 Cannot Be Casually Replaced by In-Class Benzothiazolylidene Analogs


Within the benzothiazolylidene-oxonitrile family, seemingly minor structural modifications—such as chain length, branching, or substituent identity—can drastically alter reactivity, physicochemical profiles, and putative target engagement. The target compound’s unique 4-chloro substitution pattern on a pentanenitrile backbone, combined with a (Z)-configured exocyclic double bond and an enolizable ketone, creates a distinct electrophilic and tautomeric landscape not replicated by the butyronitrile (C11, CAS 307975-77-5) or dimethyl (C14) analogs. While direct comparative biological data remains unpublished, the computed TPSA of 85.2 Ų and XLogP3 of 2.8 for the target [1] differ from those of its shorter-chain analog, suggesting differential membrane permeability and hydrogen-bonding capacity. Simple generic substitution without experimental validation therefore carries a high risk of irreproducible results in synthetic or medicinal chemistry workflows.

790263-54-6 Comparative Evidence: Quantifying Differentiation from Close Structural Analogs


Molecular Weight and Chain Length Differentiation vs. Butyronitrile Analog (CAS 307975-77-5)

The target compound embodies a pentanenitrile backbone (C5 chain) in contrast to the butyronitrile analog's C4 chain, resulting in a molecular weight increase of 14.03 g/mol [1]. This additional methylene unit is expected to influence lipophilicity, steric bulk, and metabolic stability, although no direct comparative biological data exists in the public domain [2].

Medicinal Chemistry SAR Analysis Chemical Sourcing

Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Divergence from In-Class Analogs

The target compound's computed XLogP3 of 2.8 and TPSA of 85.2 Ų place it in a favorable region for oral bioavailability according to Lipinski and Veber rules [1]. For the butyronitrile analog (MW 250.70, one fewer carbon), these values are predicted to be lower in logP and potentially similar in TPSA, though experimentally confirmed values for the analog are not publicly aggregated . The pentanenitrile chain thus offers a distinct property vector relative to shorter-chain or dimethyl-substituted analogs, which may translate into differentiated pharmacokinetic behavior [2].

ADME Prediction Drug Design Physicochemical Profiling

Supplier-Declared Purity and Storage Condition Comparison

The target compound is supplied by multiple vendors at a typical purity of ≥95% with recommended storage at 2-8°C sealed dry, as stated on publicly available product pages . The butyronitrile analog is also offered at ≥95% purity but may ship under ambient conditions, suggesting potentially different stability profiles . However, no accelerated stability data sheets or forced degradation studies are publicly available for either compound, meaning this differentiation remains vendor-asserted rather than independently verified.

Chemical Procurement Quality Control Inventory Management

790263-54-6: Evidence-Backed Application Scenarios for Scientific Procurement


Chemical Biology Probe Development for Kinase Target Engagement Studies

Although no direct bioactivity data is confirmed for 790263-54-6, unverified reports on aggregate vendor pages suggest potential cyclin-dependent kinase (CDK) inhibitory activity [1]. Researchers conducting kinase panel screens who require a benzothiazolylidene scaffold with a pentanenitrile chain and a Z-configuration exocyclic double bond may select this compound as a starting probe, provided they independently validate activity against their target of interest .

Structure-Activity Relationship (SAR) Expansion of Benzothiazolylidene Inhibitor Series

For medicinal chemistry groups that have established SAR around the butyronitrile analog (CAS 307975-77-5), the pentanenitrile homolog 790263-54-6 offers a rational one-carbon homologation strategy to explore chain-length effects on potency, selectivity, and metabolic stability [1]. Procurement is justified when systematic SAR expansion is planned with matched-pair analysis.

Synthetic Methodology Development Using Electrophilic Nitrile Building Blocks

The compound's conjugated nitrile, electrophilic ketone, and nucleophilic enol functionalities make it a versatile substrate for reaction discovery, including Knoevenagel condensations, cycloadditions, and multicomponent reactions [1]. Synthetic chemists developing new heterocyclic libraries may procure this building block for its orthogonal reactivity profile relative to shorter-chain or non-chlorinated analogs.

Physicochemical Property Benchmarking in Computational ADME Model Training

With a computed XLogP3 of 2.8 and TPSA of 85.2 Ų, 790263-54-6 falls within favorable oral drug-likeness space [1]. Computational chemistry teams building or validating QSPR models for permeability or solubility may include this compound as a structurally unique data point, particularly when paired with experimental data generated in-house.

Quote Request

Request a Quote for 4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxopentanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.